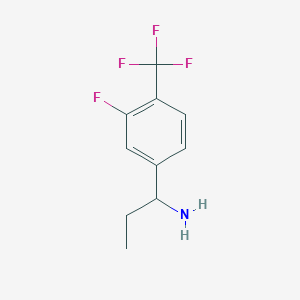

1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine

Vue d'ensemble

Description

1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine is an organic compound characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring.

Méthodes De Préparation

The synthesis of 1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine typically involves several steps, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation . Industrial production methods often utilize advanced catalytic processes to ensure high yield and purity .

Analyse Des Réactions Chimiques

1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Development

The compound is being explored as a potential drug candidate due to its ability to interact with specific biological targets. Notably, it has shown promise as a ligand for sigma receptors, which are implicated in numerous neurological processes. Research indicates that derivatives of this compound may exhibit significant biological activities, particularly in treating neuropsychiatric disorders such as depression and anxiety .

Structure-Activity Relationship Studies

Studies have demonstrated that modifications to the compound can significantly influence its binding affinity and selectivity for sigma receptor subtypes. This aspect is crucial for developing targeted therapies that minimize side effects while maximizing therapeutic efficacy.

Material Science

Fluorinated Polymers

The unique properties of 1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine make it valuable in the development of fluorinated polymers. These materials are known for their enhanced thermal stability and chemical resistance, making them suitable for various industrial applications.

Synthesis of Complex Molecules

In organic synthesis, this compound serves as a building block for constructing complex molecules. Its trifluoromethyl group can participate in various chemical reactions, enhancing the versatility of synthetic pathways available to chemists .

Summary of Applications

| Field | Applications |

|---|---|

| Medicinal Chemistry | Potential drug candidate targeting sigma receptors; studies on structure-activity relationships for neuropsychiatric treatments. |

| Material Science | Development of fluorinated polymers; use as a building block in organic synthesis for complex molecules. |

Case Studies

-

Sigma Receptor Ligands

Research has focused on the interaction of this compound with sigma receptors. Specific isomers have demonstrated high potency, suggesting their potential therapeutic applications in treating conditions like depression and anxiety. -

Fluorinated Polymers Development

Studies have shown that incorporating this compound into polymer matrices enhances their chemical resistance and thermal stability, making them suitable for advanced material applications in electronics and coatings .

Mécanisme D'action

The mechanism of action of 1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluoro and trifluoromethyl groups enhances its binding affinity and selectivity, leading to potent biological effects. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparaison Avec Des Composés Similaires

1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine can be compared with other similar compounds, such as:

Trifluoromethylphenyl derivatives: These compounds exhibit similar chemical properties but vary in their biological activities and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Activité Biologique

1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine, also known as (S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine, is a compound that has garnered attention due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, influencing their interactions with biological targets. This article reviews the biological activity of this compound, drawing from diverse sources and highlighting relevant case studies and research findings.

- Molecular Formula : C10H11F4N

- Molecular Weight : 221.194653 g/mol

- CAS Number : 1241678-97-6

- Purity : Typically >95% in commercial preparations .

The presence of the trifluoromethyl group in this compound significantly alters its electronic properties, enhancing its lipophilicity and metabolic stability. This modification can lead to increased potency and selectivity towards specific biological targets, particularly in the modulation of neurotransmitter systems.

Antidepressant Effects

Research indicates that compounds containing trifluoromethyl groups often exhibit antidepressant-like effects. For instance, related compounds have been shown to inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is crucial for treating mood disorders such as depression and anxiety .

Neurotransmitter Interaction

The compound's structure suggests potential interactions with neurotransmitter receptors. Studies on similar compounds indicate that the trifluoromethyl group can enhance binding affinity to serotonin receptors, particularly the 5-HT2A receptor, which plays a significant role in mood regulation and cognition .

Case Studies

Research Findings

Recent literature highlights several important findings regarding the biological activity of this compound:

- Inhibition of Enzyme Activity : The compound has been studied for its ability to inhibit certain serine/threonine kinases, which are crucial for various signaling pathways involved in cell growth and survival .

- Anticancer Potential : Preliminary studies suggest that modifications including a trifluoromethyl group may enhance anticancer activity by targeting specific cancer cell lines without significant toxicity to normal cells .

- Metabolic Stability : The incorporation of fluorine atoms has been shown to improve the metabolic stability of related compounds, leading to prolonged action within biological systems .

Propriétés

IUPAC Name |

1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F4N/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5,9H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQFPLJRYJOIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)C(F)(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801210298 | |

| Record name | α-Ethyl-3-fluoro-4-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801210298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473732-66-0 | |

| Record name | α-Ethyl-3-fluoro-4-(trifluoromethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473732-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Ethyl-3-fluoro-4-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801210298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.